

# Technical Whitepaper: Characterization and Synthesis of 4-(3-Chlorophenoxy)benzoic Acid

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## Compound of Interest

Compound Name: 4-(3-Chlorophenoxy)benzoic acid

CAS No.: 1145-58-0

Cat. No.: B1414991

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## Executive Summary

**4-(3-Chlorophenoxy)benzoic acid** (CAS 1145-58-0) is a pivotal diaryl ether intermediate used primarily in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase (PPO) inhibitor herbicides) and pharmaceutical scaffolds targeting peroxisome proliferator-activated receptors (PPARs). This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization standards.

## Chemical Identity & Physicochemical Properties

The core identity of the molecule rests on its diaryl ether linkage, connecting a meta-chlorinated phenol ring to a para-substituted benzoic acid moiety. This structural arrangement imparts specific lipophilicity and metabolic stability profiles essential for bioactivity.

## Table 1: Physicochemical Data Profile

Property	Specification
Chemical Name	4-(3-Chlorophenoxy)benzoic acid
CAS Number	1145-58-0
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClO <sub>3</sub>
Molecular Weight	248.66 g/mol
Exact Mass	248.0240 Da
Appearance	White to off-white crystalline powder
Melting Point	134–136 °C
pKa (Predicted)	3.9 – 4.1 (Carboxylic acid)
LogP (Predicted)	4.2 (High lipophilicity due to diaryl ether)
Solubility	Soluble in DMSO, Methanol, DMF; Insoluble in water

## Synthetic Pathways & Mechanism

The synthesis of **4-(3-Chlorophenoxy)benzoic acid** is classically achieved via the Ullmann Ether Synthesis or Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar). The choice of pathway depends on the availability of starting materials and the desired yield. The Ullmann coupling is generally preferred for its robustness in forming diaryl ethers from phenols and aryl halides.

### Mechanistic Pathway (Ullmann Coupling)

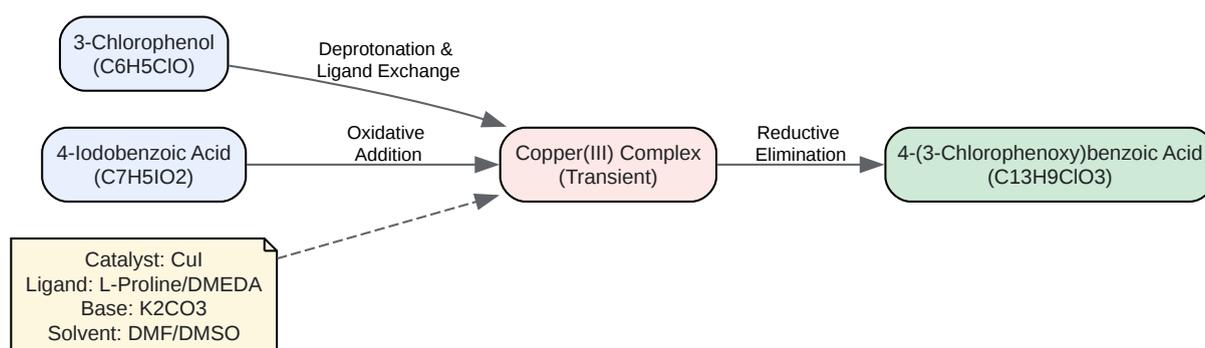
The reaction involves the copper-catalyzed coupling of 3-chlorophenol with a 4-halobenzoic acid derivative (typically 4-iodobenzoic acid or its ester) in the presence of a base.

Key Mechanistic Steps:

- Deprotonation: The base (K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>) deprotonates 3-chlorophenol to form the phenoxide anion.

- Oxidative Addition: The Copper(I) catalyst undergoes oxidative addition into the aryl halide bond of the benzoic acid precursor.
- Ligand Exchange: The phenoxide displaces the halide on the copper center.
- Reductive Elimination: The diaryl ether bond forms, regenerating the Cu(I) catalyst and releasing the product.

## Synthesis Workflow Diagram



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Figure 1: Copper-catalyzed Ullmann coupling pathway for the synthesis of the target diaryl ether.

## Experimental Protocols

The following protocol is a standardized, high-yield method adapted from modern catalytic variations of the Ullmann reaction [1].

### Standardized Synthesis Protocol

Reagents:

- 3-Chlorophenol (1.1 equiv)
- 4-Iodobenzoic acid methyl ester (1.0 equiv) (Note: Esters are preferred to prevent copper salt formation with the acid)

- Copper(I) Iodide (10 mol%)
- N,N-Dimethylglycine or L-Proline (20 mol%) (Ligand)
- Cesium Carbonate (2.0 equiv)
- Solvent: 1,4-Dioxane or DMSO

#### Step-by-Step Methodology:

- Charge: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-iodobenzoic acid methyl ester (10 mmol), 3-chlorophenol (11 mmol), CuI (1 mmol), Ligand (2 mmol), and Cs<sub>2</sub>CO<sub>3</sub> (20 mmol).
- Inert Atmosphere: Evacuate the flask and backfill with nitrogen (repeat 3 times) to remove oxygen, which degrades the Cu catalyst.
- Solvation: Add anhydrous 1,4-dioxane (20 mL) via syringe under nitrogen flow.
- Reaction: Heat the mixture to 90–110 °C for 12–24 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.
- Hydrolysis (If using ester): Once coupling is complete, add NaOH (2M, 10 mL) directly to the reaction mixture and heat at 60 °C for 2 hours to hydrolyze the methyl ester to the free acid.
- Workup:
  - Cool to room temperature.
  - Acidify with 1M HCl to pH ~2. The product will precipitate.[\[1\]](#)
  - Extract with Ethyl Acetate (3 x 30 mL).
  - Wash combined organic layers with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purification: Recrystallize the crude solid from Ethanol/Water (1:1) to yield pure **4-(3-chlorophenoxy)benzoic acid** as white needles.

## Analytical Characterization

Validation of the synthesized compound requires multi-modal analysis.

### Nuclear Magnetic Resonance (NMR)

$^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ ) Predicted Shifts:

- $\delta$  12.80 (s, 1H): Carboxylic acid proton (-COOH).
- $\delta$  7.95 (d, J=8.5 Hz, 2H): Protons on benzoic acid ring ortho to carbonyl.
- $\delta$  7.45 (t, J=8.0 Hz, 1H): Proton on chlorophenoxy ring (meta to Cl).
- $\delta$  7.25 (d, J=8.0 Hz, 1H): Proton on chlorophenoxy ring (para to Cl).
- $\delta$  7.15 (s, 1H): Proton on chlorophenoxy ring (ortho to Cl and ether).
- $\delta$  7.05 (d, J=8.5 Hz, 2H): Protons on benzoic acid ring ortho to ether linkage.
- $\delta$  7.00 (d, J=8.0 Hz, 1H): Proton on chlorophenoxy ring (ortho to ether).

### Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
- Key Peak: m/z 247.0  $[\text{M}-\text{H}]^-$ .
- Isotope Pattern: A characteristic 3:1 intensity ratio for the M and M+2 peaks due to the presence of one Chlorine atom ( $^{35}\text{Cl}/^{37}\text{Cl}$ ).

## Applications in Drug & Agrochemical Development

This molecule serves as a critical "Building Block" (Scaffold) in two major industries:

- Herbicides (PPO Inhibitors): The diaryl ether moiety is the pharmacophore for Protoporphyrinogen Oxidase (PPO) inhibitors. **4-(3-Chlorophenoxy)benzoic acid** is a structural analog to precursors used for Acifluorfen and Aclonifen. The 3-chloro substituent provides metabolic stability against ring hydroxylation in plants [2].

- Pharmaceuticals (PPAR Agonists): In medicinal chemistry, the phenoxy-benzoic acid scaffold mimics the endogenous ligand structure for PPAR $\alpha$  and PPAR $\gamma$  receptors. Derivatives are explored for treating dyslipidemia, similar to the mechanism of Fibrates (e.g., Fenofibrate) [3].

## References

- Ma, D., & Cai, Q. (2008). Copper-Catalyzed Ullmann-Type Coupling Reactions of Aryl Halides with Phenols. *Accounts of Chemical Research*.
- Dayan, F. E., & Duke, S. O. (2003). Protoporphyrinogen Oxidase Inhibitors. *Herbicide Classes in Development*.
- PubChem Compound Summary. (2024). **4-(3-Chlorophenoxy)benzoic acid**. [2] National Center for Biotechnology Information.

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## Sources

- [1. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap \[eureka.patsnap.com\]](#)
- [2. volza.com \[volza.com\]](#)
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